1-(Trimethoxysilyl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

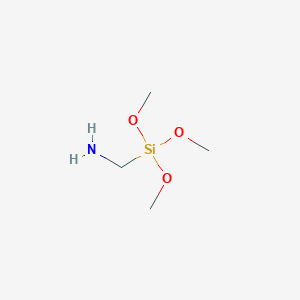

1-(Trimethoxysilyl)methanamine is an organosilicon compound with the molecular formula C4H13NO3Si. It is a colorless to pale yellow liquid known for its solubility and adhesion properties. This compound is widely used in various industrial and research applications due to its ability to improve solution properties and enhance surface wettability .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)methanamine is typically synthesized through the reaction of trimethoxysilane with chloromethanolamine. The reaction is carried out under argon protection at room temperature, with a molar ratio of 1:1.1 for trimethoxysilane and chloromethanolamine. The mixture is stirred for 12 to 24 hours to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .

化学反応の分析

Types of Reactions: 1-(Trimethoxysilyl)methanamine undergoes several types of chemical reactions, including:

Hydrolysis: The trimethoxysilyl group reacts with water to form silanol groups.

Condensation: Silanol groups can further condense to form siloxane bonds.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often facilitated by acidic or basic catalysts.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

Hydrolysis: Produces silanol groups.

Condensation: Forms siloxane bonds, leading to polymeric structures.

Substitution: Results in various substituted amines and silanes.

科学的研究の応用

1-(Trimethoxysilyl)methanamine has a wide range of applications in scientific research:

Surface Modification: Used to create hydrophobic surfaces and self-cleaning coatings.

Adhesion Promotion: Enhances adhesion between dissimilar materials, such as metals and polymers.

Catalysis: Acts as a catalyst or catalyst support in organic synthesis.

Biomedical Applications: Utilized in drug delivery systems and as a component in biocompatible materials.

作用機序

The mechanism of action of 1-(Trimethoxysilyl)methanamine involves its ability to form strong covalent bonds with hydroxyl groups on various substrates. This interaction leads to the formation of a thin organic layer that alters the surface properties of the substrate. The compound’s trimethoxysilyl group reacts with hydroxyl groups, while the amine group can participate in further chemical modifications.

類似化合物との比較

- (Aminomethyl)trimethoxysilane

- Trimethoxysilylpropylamine

- Trimethoxysilylpropyl methacrylate

Comparison: 1-(Trimethoxysilyl)methanamine is unique due to its specific combination of a trimethoxysilyl group and an amine group. This combination allows it to participate in a wide range of chemical reactions and applications. Compared to similar compounds, it offers enhanced adhesion properties and versatility in surface modification and catalysis .

生物活性

1-(Trimethoxysilyl)methanamine is a silane compound that has garnered attention for its potential biological activities, particularly in the fields of biomedicine and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a trimethoxysilyl group attached to a methanamine moiety. This structure allows it to interact with various biological systems and materials, enhancing its utility in applications such as drug delivery and tissue engineering.

- Chemical Formula : C5H15N O3Si

- Molecular Weight : 163.26 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Silane Reactivity : The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further condense to form siloxane networks. This property is crucial for the integration of the compound into biological matrices, enhancing biocompatibility and mechanical stability in biomaterials .

- Amine Functionality : The amine group can participate in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially influencing cellular processes such as adhesion, proliferation, and differentiation .

Biological Applications

This compound has been explored in various biological contexts:

1. Tissue Engineering

Research has demonstrated that this compound can enhance the mechanical properties and bioactivity of polymer scaffolds used in tissue engineering. For example, when incorporated into hydroxyapatite-gelatin composites, it improved cell attachment and proliferation of preosteoblasts (MC3T3-E1) in vitro .

2. Drug Delivery Systems

The ability of this compound to form stable siloxane networks makes it a candidate for drug delivery applications. Its functional groups can be modified to attach therapeutic agents, facilitating controlled release profiles. Studies have shown that such modifications can enhance the bioavailability of drugs while reducing side effects.

Case Study 1: Osteoconductive Properties

In a study investigating the osteoconductive properties of silane-modified scaffolds, researchers found that scaffolds containing this compound exhibited significantly higher calcium deposition compared to unmodified controls. This suggests enhanced osteogenic differentiation in mesenchymal stem cells cultured on these scaffolds .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of silane derivatives, including this compound. Results indicated that these compounds showed significant activity against various bacterial strains, likely due to their ability to disrupt microbial cell membranes through electrostatic interactions with bacterial surfaces .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Enhances cell adhesion and proliferation | Silane hydrolysis; amine interactions |

| (3-Aminopropyl)trimethoxysilane | Used in drug delivery systems | Hydrolysis leading to silanol formation |

| Trimethylsilyl derivatives | Antimicrobial properties | Membrane disruption through electrostatic forces |

特性

IUPAC Name |

trimethoxysilylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO3Si/c1-6-9(4-5,7-2)8-3/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKBFSWVHXKMSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CN)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578372 |

Source

|

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71408-48-5 |

Source

|

| Record name | 1-(Trimethoxysilyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。